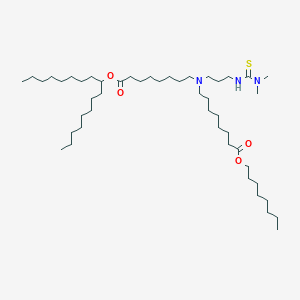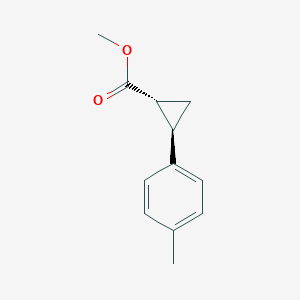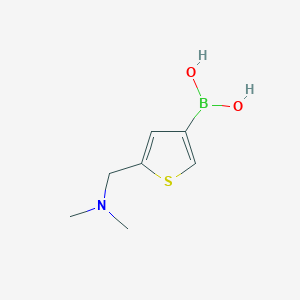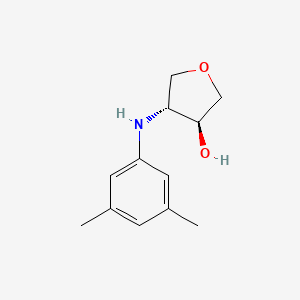
15-(2-Iodoethyl)nonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(2-Iodoethyl)nonacosane is a chemical compound with the molecular formula C31H63I and a molecular weight of 562.74 g/mol It is characterized by the presence of a long hydrocarbon chain with an iodoethyl group attached at the 15th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-(2-Iodoethyl)nonacosane typically involves the alkylation of a suitable precursor with an iodoethyl group. One common method involves the reaction of a nonacosane derivative with 2-iodoethanol under specific conditions. For instance, a suspension of potassium carbonate (995 mg, 7.2 mmol) in dimethylformamide (60 ml) is combined with a precursor compound (600 mg, 1.44 mmol) and this compound (2.04 g, 3.6 mmol). The mixture is stirred at 110°C for 36 hours before filtration and concentration under reduced pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 15-(2-Iodoethyl)nonacosane can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the hydrocarbon chain.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azidoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
15-(2-Iodoethyl)nonacosane has several applications in scientific research, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of long-chain hydrocarbons with biological membranes.
Mécanisme D'action
The mechanism of action of 15-(2-Iodoethyl)nonacosane involves its interaction with molecular targets through its long hydrocarbon chain and iodoethyl group. The compound can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in studying membrane dynamics and developing drug delivery systems .
Comparaison Avec Des Composés Similaires
15-(2-Bromoethyl)nonacosane: Similar structure but with a bromoethyl group instead of an iodoethyl group.
15-(2-Chloroethyl)nonacosane: Contains a chloroethyl group, offering different reactivity and properties.
15-(2-Fluoroethyl)nonacosane: Features a fluoroethyl group, which can significantly alter its chemical behavior.
Uniqueness: 15-(2-Iodoethyl)nonacosane is unique due to the presence of the iodoethyl group, which provides distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical properties and interactions .
Propriétés
Formule moléculaire |
C31H63I |
|---|---|
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
15-(2-iodoethyl)nonacosane |
InChI |
InChI=1S/C31H63I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-30-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3 |
Clé InChI |
ACLZJTLZOLHZMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)

![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13362109.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13362117.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362121.png)

![3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362138.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362142.png)
![6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester](/img/structure/B13362150.png)

![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)

